2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride
Overview
Description
2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C13H26Cl2N2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves several steps. One common method includes the reaction of 2-ethylpiperidine with piperidinylmethyl chloride under controlled conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Scientific Research Applications
2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Piperidinylmethyl)piperidine: This compound lacks the ethyl group, which may result in different chemical and biological properties.
2-Ethylpiperidine: This compound lacks the piperidinylmethyl group, leading to distinct reactivity and applications.
N-Methylpiperidine:
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-ethyl-1-(piperidin-2-ylmethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-2-13-8-4-6-10-15(13)11-12-7-3-5-9-14-12;;/h12-14H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNAQCXVEQRTED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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